molecular formula C18H19ClN2O B10806816 N-[(2-chlorophenyl)methyl]-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide

N-[(2-chlorophenyl)methyl]-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide

Cat. No.: B10806816
M. Wt: 314.8 g/mol
InChI Key: JRWKPTKVZSGESL-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide is a synthetic acetamide derivative featuring a 2-chlorophenylmethyl group linked to a 2-methyl-2,3-dihydroindole moiety via an acetamide bridge. The 2-chlorophenyl group and dihydroindole core are critical for modulating molecular interactions, such as hydrogen bonding and hydrophobic effects, which influence bioavailability and target binding .

Properties

Molecular Formula

C18H19ClN2O

Molecular Weight

314.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide

InChI

InChI=1S/C18H19ClN2O/c1-13-10-14-6-3-5-9-17(14)21(13)12-18(22)20-11-15-7-2-4-8-16(15)19/h2-9,13H,10-12H2,1H3,(H,20,22)

InChI Key

JRWKPTKVZSGESL-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1CC(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

Molecular Formula: C15_{15}H16_{16}ClN1_{1}O1_{1}
Molecular Weight: 273.75 g/mol
CAS Number: 864264-03-9
IUPAC Name: N-[(2-chlorophenyl)methyl]-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide

The compound features a chlorophenyl group attached to a methyl group and an indole derivative, which may contribute to its pharmacological properties.

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity :
    • Indole derivatives are known for their anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases .
    • For instance, a study demonstrated that indole derivatives could inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation .
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .
    • This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
  • Neuroprotective Properties :
    • Some indole derivatives have shown promise in neuroprotection by enhancing neurotrophic factors and reducing oxidative stress in neuronal cells .

Case Studies and Experimental Data

StudyFindings
Study 1 : Anticancer Efficacy of Indole DerivativesDemonstrated IC50_{50} values in the low micromolar range for inducing apoptosis in various cancer cell lines, with significant tumor reduction in animal models .
Study 2 : Anti-inflammatory MechanismShowed that treatment with indole derivatives resulted in decreased levels of inflammatory markers in vitro and in vivo models .
Study 3 : Neuroprotective EffectsReported enhancement of neurotrophic factor levels and reduction of oxidative stress markers in neuronal cell cultures treated with indole compounds .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related compounds have exhibited favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate that many indole derivatives possess low toxicity profiles at therapeutic doses, making them suitable candidates for further development.

Scientific Research Applications

Chemical Properties and Structure

N-[(2-chlorophenyl)methyl]-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide has the following molecular characteristics:

  • Molecular Formula : C18H19ClN2O
  • Molecular Weight : 314.8 g/mol
  • CAS Number : 57058-32-9

The compound's structure includes a chlorophenyl group and a dihydroindole moiety, contributing to its unique biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound was tested using the well diffusion method, showing significant inhibition zones against pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in these cells, making it a candidate for further development in cancer therapeutics .

Phosphoinositide 3-Kinase Inhibition

This compound has been identified as a potential inhibitor of phosphoinositide 3-kinase (PI3K), an important target in cancer therapy. By inhibiting this pathway, the compound may help to modulate cell growth and survival signals in tumors .

Neuropharmacological Effects

There is emerging evidence suggesting that this compound may have neuropharmacological effects, potentially acting on opioid receptors. This opens avenues for its use in pain management and treatment of substance abuse disorders .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesResults
AntimicrobialE. coli, S. aureusSignificant inhibition observed
AnticancerVarious cancer cell linesInduction of apoptosis noted
PI3K InhibitionTumor cell linesGrowth inhibition
NeuropharmacologicalOpioid receptor assaysPotential agonistic effects

Chemical Reactions Analysis

Substitution Reactions

The 2-chlorophenyl group enables nucleophilic aromatic substitution (NAS) under specific conditions. Key reactions include:

Reagent Conditions Product Reference
Sodium methoxideReflux in DMF, 80°C, 6 hrsMethoxy-substituted phenyl derivative
Ammonium hydroxideToluene, 110°C, catalytic CuPhenyl group with -NH₂ substituent

Mechanistic Notes :

  • The electron-withdrawing chlorine atom activates the phenyl ring for NAS, favoring para-substitution.

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

Reduction Reactions

The acetamide and dihydroindole moieties are susceptible to reduction:

Reagent Target Site Product Conditions
Sodium borohydride (NaBH₄)Amide carbonylSecondary amine derivativeMeOH, 0°C, 2 hrs
Lithium aluminum hydrideDihydroindole ringFully reduced indoline structureTHF, reflux, 4 hrs

Key Findings :

  • NaBH₄ selectively reduces the amide to an amine without affecting the dihydroindole ring.

  • Stronger reductants like LiAlH₄ saturate the dihydroindole’s double bond, altering its aromaticity.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Catalyst Product Yield
6M HCl, reflux-2-(2-methyl-2,3-dihydroindol-1-yl)acetic acid78%
2M NaOH, 60°CPhase-transfer agentSodium salt of acetic acid derivative85%

Applications :

  • Hydrolysis products serve as intermediates for synthesizing esters or secondary amides.

Oxidation Reactions

The dihydroindole moiety is prone to oxidation, yielding distinct products:

Oxidizing Agent Conditions Product Selectivity
O₂ (air)UV light, RT, 12 hrsIndole-2-one derivativeModerate
m-CPBADCM, 0°C, 1 hrEpoxidized dihydroindole ringHigh

Notable Observations :

  • Oxidative ring-opening of dihydroindole generates ketone functionalities.

  • m-CPBA selectively epoxidizes the dihydroindole’s double bond without oxidizing the chlorophenyl group.

Functionalization at the Dihydroindole Nitrogen

The secondary amine in dihydroindole participates in alkylation/acylation:

Reaction Reagent Product Catalyst
N-AlkylationBenzyl bromideN-benzylated dihydroindole derivativeK₂CO₃
N-AcylationAcetyl chlorideN-acetylated productPyridine

Synthetic Utility :

  • Alkylation expands the compound’s hydrophobicity, influencing pharmacokinetic properties .

Comparative Reaction Table

The compound’s reactivity differs from structurally similar molecules:

Compound Key Reaction Reactivity Difference
N-(2-chlorobenzyl)acetamideNAS at chlorineLacks dihydroindole’s oxidation sensitivity
2-Methyl-2,3-dihydroindoleOxidation to indoleAbsence of chlorophenyl limits substitution

Critical Analysis of Reaction Monitoring

  • TLC : Used to track NAS and hydrolysis progress (Rf shifts from 0.5 to 0.3 for methoxy substitution).

  • HPLC : Quantifies reduction/hydrolysis yields with C18 columns and UV detection at 254 nm.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substitutions

  • N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a) This compound () shares the 2-chlorophenylacetamide backbone but incorporates a hydroxyimino group at the indole-3-position. Crystallographic studies reveal bond lengths (C9–N1: 1.376 Å) and angles (C9–N1–C19: 124.87°) that confer planarity to the acetamide-indole system, enhancing stability and antioxidant activity compared to non-imino derivatives .
  • N-(4-Chlorophenyl)acetamide Derivatives () Compounds like (E)-2-(4-((4-((2-(1H-indole-2-carbonyl)hydrazono)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-chlorophenyl)acetamide (11f) exhibit a 4-chlorophenyl substitution.

Derivatives with Heterocyclic Additions

  • Thiazolidinone-Containing Analogues () N-(2-Chlorophenyl)-2-{3-[(5Z)-3-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide incorporates a thiazolidinone ring, introducing sulfur-based hydrogen bonding and conformational rigidity. Such modifications enhance anticancer activity by promoting pro-apoptotic pathways, as seen in indapamide derivatives () .
  • Benzothiazole-Linked Acetamides () Compounds like N-(6-methoxybenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide replace the dihydroindole with a benzothiazole group. This substitution improves metabolic stability and target selectivity, particularly in kinase inhibition, due to benzothiazole’s electron-withdrawing effects .

Q & A

Q. What synthetic routes are most effective for preparing N-[(2-chlorophenyl)methyl]-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide?

Methodological Answer:

  • Key Steps :
    • Amide Bond Formation : React 2-methyl-2,3-dihydroindole with chloroacetyl chloride in dichloromethane (DCM) using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
    • Substitution : Introduce the 2-chlorobenzyl group via nucleophilic substitution, employing triethylamine (TEA) as a base to deprotonate intermediates.
    • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from methylene chloride .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to minimize byproducts like dimerized intermediates .

Q. How can the structural identity of this compound be confirmed?

Methodological Answer:

  • Spectroscopic Techniques :
    • IR Spectroscopy : Confirm the presence of C=O (amide I band at ~1650 cm⁻¹) and C-Cl (600–800 cm⁻¹) .
    • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic signals:
  • Dihydroindole moiety : Doublets for aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.2–1.5 ppm) .
  • Chlorobenzyl group : Distinct splitting patterns for ortho-substituted aromatic protons (δ 7.2–7.4 ppm) .
    • X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding interactions (e.g., N–H⋯O dimers) .

Q. What preliminary assays are recommended to evaluate biological activity?

Methodological Answer:

  • In Vitro Screening :
    • Antimicrobial Activity : Use broth microdilution assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) at concentrations of 1–100 µg/mL .
    • Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, comparing IC₅₀ values to reference drugs like doxorubicin .
  • Dose-Response Analysis : Include solvent controls (e.g., DMSO) and replicate experiments (n ≥ 3) to ensure statistical validity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents on the dihydroindole (e.g., electron-withdrawing groups at position 5) or benzyl group (e.g., para- vs. ortho-chloro) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like cyclooxygenase-2 (COX-2) or serotonin receptors .
  • Bioassay Correlation : Compare IC₅₀ values of analogs with computational predictions to validate SAR hypotheses .

Q. What strategies mitigate challenges in enantioselective synthesis of this compound?

Methodological Answer:

  • Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric induction during amide bond formation .
  • Resolution Techniques : Separate enantiomers via chiral HPLC (Chiralpak IA column) or enzymatic resolution with lipases .
  • Circular Dichroism (CD) : Confirm enantiomeric purity by analyzing Cotton effects at 220–250 nm .

Q. How can metabolic stability be assessed in preclinical studies?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS/MS over 0–60 minutes .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect hydroxylation or demethylation products .
  • CYP Inhibition Assays : Test for interactions with cytochrome P450 enzymes (e.g., CYP3A4) using fluorogenic substrates .

Q. What analytical methods resolve discrepancies in reported biological activity data?

Methodological Answer:

  • Batch Reproducibility : Compare purity (HPLC ≥ 98%) and crystallinity (PXRD) across synthesized batches .
  • Solubility Optimization : Test in DMSO, PEG-400, or cyclodextrin complexes to ensure consistent bioavailability .
  • Orthogonal Assays : Validate antimicrobial activity with both agar diffusion and time-kill assays to rule out false positives .

Q. How do polymorphic forms affect physicochemical properties?

Methodological Answer:

  • Polymorph Screening : Recrystallize from solvents of varying polarity (e.g., ethanol vs. acetonitrile) and characterize via DSC and PXRD .
  • Dissolution Studies : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) using USP Apparatus II .
  • Stability Testing : Store polymorphs under accelerated conditions (40°C/75% RH) for 4 weeks and monitor degradation by HPLC .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueDiagnostic Peaks/PatternsReference
IR (KBr)1650 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl)
1H^1H-NMR (CDCl₃)δ 1.35 (s, 3H, CH₃), δ 4.25 (q, 2H, CH₂Cl)
13C^{13}C-NMRδ 170.5 (C=O), δ 45.2 (CH₂Cl)

Q. Table 2. In Vitro Cytotoxicity Screening Protocol

ParameterDetailsReference
Cell LinesMCF-7 (breast cancer), HeLa (cervical cancer)
Incubation Time48 hours
Detection MethodMTT assay (λ = 570 nm)
Positive ControlDoxorubicin (IC₅₀ = 0.1–1 µM)

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